Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- is a synthetic amino acid derivative that plays a significant role in biochemistry and medicinal chemistry. This compound, also referred to as Fmoc-L-threonine(BrZ)-OH, is notable for its unique structural features, including a bromine atom and a fluorenylmethoxycarbonyl protecting group. The chemical formula is , with a molecular weight of 480.35 g/mol .
Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- is classified under amino acid derivatives and is specifically used in peptide synthesis due to its ability to introduce threonine modifications into peptides and proteins. Its classification as a synthetic compound highlights its significance in drug design and therapeutic applications.
The synthesis of Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- typically involves the bromination of threonine in the presence of benzenebutanoic acid. This reaction can be facilitated using bases such as sodium carbonate or potassium hydroxide. The process includes several steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. The use of appropriate solvents and temperatures during the synthesis is crucial for optimizing the reaction efficiency.
Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- participates in various chemical reactions typical of amino acids and their derivatives:
The reactivity of this compound is influenced by the presence of both the bromine atom and the fluorenylmethoxycarbonyl protecting group, which can affect sterics and electronics during chemical transformations.
The mechanism of action for Benzenebutanoic acid, 2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- relates primarily to its biological activities. It has shown potential antiviral, anticancer, antibacterial, and antifungal properties through various pathways:
Ongoing research continues to elucidate its precise mechanisms within biological systems, contributing to its potential therapeutic applications.
Benzenebutanoic acid, 2-bromo-b-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- exhibits several notable physical properties:
Chemical properties include:
Benzenebutanoic acid, 2-bromo-b-[[[9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (bR)- has several significant applications:
The incorporation of (βR)-2-bromo-4-(Fmoc-amino)benzenebutanoic acid into peptide chains relies fundamentally on resin selection and coupling chemistry. Polystyrene resins crosslinked with 1% divinylbenzene (200-400 mesh) offer optimal swelling properties and mechanical stability for accommodating sterically demanding β²-amino acids [6]. The C-terminal attachment employs acid-labile linkers (e.g., Wang or Rink amide resins), enabling cleavage with trifluoroacetic acid (TFA) while preserving the acid-sensitive β-bromo substituent [9].
Coupling efficiency is enhanced through dual-activation protocols using aminium reagents (HBTU/HATU) with HoBt or HoAt additives, which suppress racemization during segment condensation. Microwave-assisted SPPS (40-50°C) significantly improves coupling kinetics for this sterically hindered residue, reducing reaction times from hours to minutes while maintaining >98% coupling efficiency per cycle [6] [9]. Continuous-flow SPPS systems with polyethylene glycol-grafted resins (e.g., TentaGel) demonstrate superior performance over batch reactors by ensuring uniform reagent distribution and minimizing aggregation-prone sequences [6].
Table 1: SPPS Resin Performance for β²,³-Bromo-Amino Acid Incorporation
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Cleavage Yield (%) |
---|---|---|---|
Polystyrene-1%DVB | 0.7-1.0 | 94-96 | 88-92 |
PEG-Polystyrene | 0.3-0.6 | 97-99 | 90-95 |
Kieselguhr-Polyacrylamide | 0.2-0.4 | 95-97 | 85-89 |
The (βR) configuration is installed via chiral pool exploitation or asymmetric catalysis. L-phenylalanine serves as a precursor for diastereoselective alkylation at the β-carbon, with bromination under basic conditions (NBS/LDA) yielding enantiomerically enriched (βR)-2-bromophenylbutanoic acid derivatives (de >95%) [4] [8]. Alternative routes employ Evans oxazolidinone auxiliaries for β-functionalization, where diastereoselective bromination achieves de >99% but requires additional steps for auxiliary removal [8].
Microbial transamination of 2-oxo-4-phenylbutanoic acid using engineered transaminases provides an enzymatic route to the (βR)-enantiomer with 98% ee and >80% conversion efficiency. This biocatalytic process outperforms chemical resolution in sustainability but faces scalability limitations for complex β²,³-bromo substrates [4]. Crucially, the β-bromo substituent’s steric bulk enhances epimerization resistance during Fmoc-deprotection and coupling, with <0.5% racemization observed under standard SPPS conditions [6] [9].
The C²-bromine in this compound exhibits exceptional electrophilic activation due to the electron-withdrawing carboxylic acid and carbamate groups. DFT calculations confirm a 25-30 kcal/mol reduction in SN2 transition state energy compared to unfunctionalized β-bromophenylbutanoates [2] [10]. Nucleophilic substitution proceeds via concerted SN2 mechanism with inversion at C², enabling stereocontrolled diversification:
Solvent polarity critically influences substitution kinetics: polar aprotic media (DMF, DMSO) accelerate reactions 10-fold versus protic solvents by enhancing nucleophilicity. The bromine’s leaving group ability (βLG = 0.92) surpasses chlorides (βLG = 0.41) but remains lower than iodides (βLG = 1.12), balancing reactivity with synthetic handle stability [2] [10].
Fmoc safeguards the β-amino group during SPPS through a base-labile carbamate linkage. Deprotection employs 20% piperidine/DMF (2 × 2 min) with near-quantitative removal (t₁/₂ = 6 seconds), generating dibenzofulvene-piperidine adducts detectable by UV at 301 nm [3] [7]. Alternative deprotection cocktails show distinct advantages:
Table 2: Fmoc Deprotection Efficiency for β-Amino Acid Derivatives
Reagent | Concentration (%) | Time (min) | Completeness (%) | Aspartimide Risk |
---|---|---|---|---|
Piperidine | 20 | 2 | >99.9 | High |
4-Methylpiperidine | 20 | 5 | 99.5 | Moderate |
Piperazine | 0.5 M | 8 | 98.7 | Low |
DBU/Formic Acid | 1/1 | 3 | 99.2 | Very Low |
Piperazine (0.5M in DMF) mitigates aspartimide formation in sensitive sequences but requires extended reaction times. Real-time monitoring via conductivity or UV spectroscopy confirms complete deprotection before coupling, essential for preventing deletion sequences [3] [7]. Post-deprotection, the β-bromo substituent remains intact with <0.1% elimination observed under optimized conditions.
This brominated β-amino acid serves as a linchpin for synthesizing non-natural homophenylalanine (Hph) analogs. Comparative routes to Hph derivatives reveal trade-offs:
Table 3: Synthesis Routes to Homophenylalanine Analogs
Method | Starting Material | Steps | Overall Yield (%) | Stereocontrol |
---|---|---|---|---|
β-Bromo Acid Alkylation | (βR)-2-bromo derivative | 3 | 65-75 | Retention |
Microbial Bioconversion | L-Phenylalanine | 1 | 80-85 | Dynamic Kinetic |
Arndt-Eistert Homologation | Fmoc-Phe-OH | 4 | 45-55 | Racemization Risk |
Nucleophilic displacement of the β-bromine with cyanide followed by hydrolysis provides (R)-2-amino-4-phenylbutanoic acid [(R)-Hph] in three steps with 65-75% yield and complete stereoretention. Microbial routes using E. coli expressing HphABCD genes convert L-Phe to (R)-Hph in one step with higher yields (80-85%), but cannot accommodate halogenated substrates like the β-bromo precursor [4].
Chemoenzymatic synthesis achieves fluorinated Hph analogs (m-F, o-F) but fails with β-bromo substrates due to steric incompatibility with transaminase active sites. The brominated compound uniquely enables late-stage diversification through Pd-catalyzed cross-coupling (Suzuki, Sonogashira) after peptide assembly, a capability absent in other Hph precursors [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0